molecular formula C6H9ClN2S B13560926 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride

Katalognummer: B13560926
Molekulargewicht: 176.67 g/mol
InChI-Schlüssel: SRWPCLYANGYWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a cyclopentane ring fused with a pyrazole ring, and it contains a thiol group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. Subsequent functionalization with thiol groups and hydrochloride formation can be achieved through various chemical reactions, including nucleophilic substitution and acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a thiol group.

    1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride: Another derivative with a carboxylic acid group at a different position.

Uniqueness

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C6H9ClN2S

Molekulargewicht

176.67 g/mol

IUPAC-Name

2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazole-3-thione;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c9-6-4-2-1-3-5(4)7-8-6;/h1-3H2,(H2,7,8,9);1H

InChI-Schlüssel

SRWPCLYANGYWKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)NNC2=S.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.